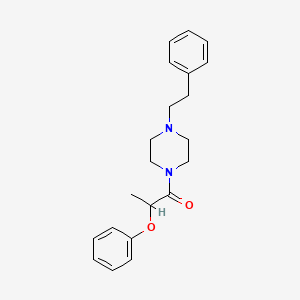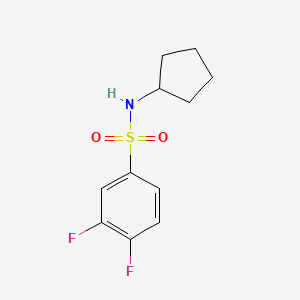
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, also known as PEP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PEP is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
作用機序
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine acts on a variety of targets in the central nervous system, including serotonin, dopamine, and norepinephrine receptors. It has been shown to modulate the release and uptake of these neurotransmitters, as well as the activity of ion channels and receptors. 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory and analgesic effects, which may be mediated through the inhibition of inflammatory cytokines and the modulation of pain pathways.
Biochemical and Physiological Effects
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has a range of biochemical and physiological effects, including the modulation of neurotransmitter release and uptake, the regulation of ion channels and receptors, and the inhibition of inflammatory cytokines. These effects make 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine a valuable tool for investigating various biological processes, including pain and inflammation, as well as neurological disorders such as depression and anxiety.
実験室実験の利点と制限
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has a number of advantages as a tool for scientific research, including its ability to modulate a variety of targets in the central nervous system, its anti-inflammatory and analgesic properties, and its relatively low toxicity. However, 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine also has some limitations, including its limited solubility in water and its potential to interact with other compounds in complex biological systems.
将来の方向性
There are a number of potential future directions for research on 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more efficient and scalable synthesis methods for 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, which could facilitate its use in a wider range of scientific applications. Another area of interest is the investigation of the potential therapeutic applications of 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine, particularly in the treatment of pain and inflammation. Finally, further research is needed to fully understand the mechanisms of action of 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine and its effects on complex biological systems.
合成法
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine is synthesized using a multi-step process that involves the reaction of 2-phenylethylamine with phenoxyacetyl chloride, followed by cyclization with phosgene. The resulting product is then treated with sodium hydroxide to produce 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine.
科学的研究の応用
1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to have a range of effects on the central nervous system, including the modulation of neurotransmitter release and uptake, as well as the regulation of ion channels and receptors. 1-(2-phenoxypropanoyl)-4-(2-phenylethyl)piperazine has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-18(25-20-10-6-3-7-11-20)21(24)23-16-14-22(15-17-23)13-12-19-8-4-2-5-9-19/h2-11,18H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJABWVCUTALUFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CCC2=CC=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxy-1-[4-(2-phenylethyl)piperazin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]-4-(1-propen-1-yl)benzene](/img/structure/B4985887.png)
![4-butoxy-N-{[(3-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4985894.png)
![2-methyl-N-{1-[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4985907.png)
![N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4985912.png)
![4-methoxy-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B4985913.png)

![3,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4985927.png)
![N~1~-allyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4985930.png)
![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B4985965.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)